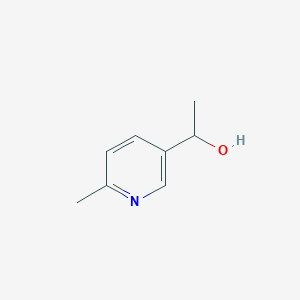
5-(1-Hydroxyethyl)-2-methylpyridine
Vue d'ensemble
Description
5-(1-Hydroxyethyl)-2-methylpyridine, also known as HEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEMP is a pyridine derivative that has a hydroxyl group and an ethyl group attached to its nitrogen atom. In
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine is not fully understood, but it is believed to act through multiple pathways. 5-(1-Hydroxyethyl)-2-methylpyridine has been shown to inhibit the production of inflammatory cytokines and to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress. 5-(1-Hydroxyethyl)-2-methylpyridine has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Effets Biochimiques Et Physiologiques
5-(1-Hydroxyethyl)-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1-Hydroxyethyl)-2-methylpyridine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 5-(1-Hydroxyethyl)-2-methylpyridine can reduce the severity of inflammation in animal models of arthritis and can improve cognitive function in animal models of Alzheimer's disease. 5-(1-Hydroxyethyl)-2-methylpyridine has also been shown to have a protective effect against oxidative stress and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-Hydroxyethyl)-2-methylpyridine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of biological activities. However, there are also limitations to its use. 5-(1-Hydroxyethyl)-2-methylpyridine has low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 5-(1-Hydroxyethyl)-2-methylpyridine. One area of interest is the development of 5-(1-Hydroxyethyl)-2-methylpyridine-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 5-(1-Hydroxyethyl)-2-methylpyridine as a pesticide and its potential impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine and to optimize its synthesis and experimental use.
Conclusion:
In conclusion, 5-(1-Hydroxyethyl)-2-methylpyridine is a promising compound with a wide range of potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for drug development, while its insecticidal and fungicidal properties make it a potential pesticide. Further research is needed to fully understand the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine and to optimize its synthesis and experimental use.
Applications De Recherche Scientifique
5-(1-Hydroxyethyl)-2-methylpyridine has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. 5-(1-Hydroxyethyl)-2-methylpyridine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. 5-(1-Hydroxyethyl)-2-methylpyridine has also been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, 5-(1-Hydroxyethyl)-2-methylpyridine has been used as a ligand in coordination chemistry and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOQGXOROSRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435927 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-2-methylpyridine | |
CAS RN |
100189-16-0 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

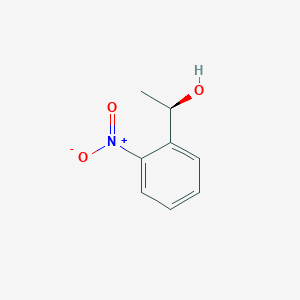
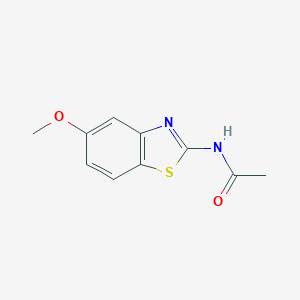
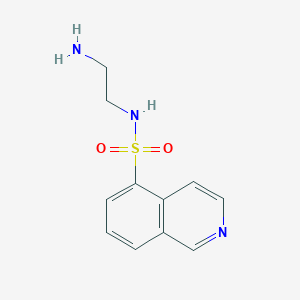
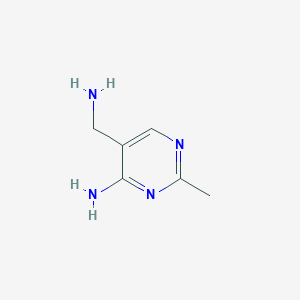
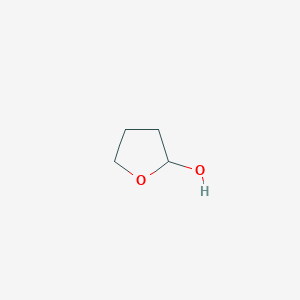
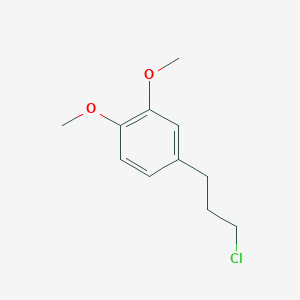
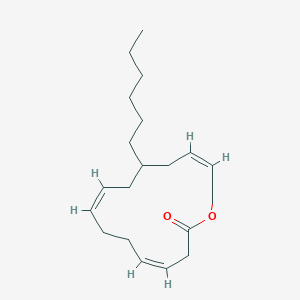
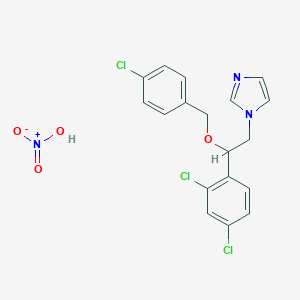
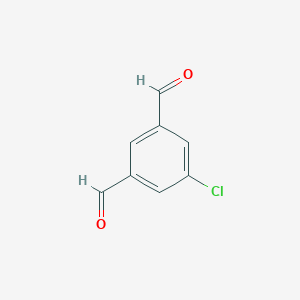
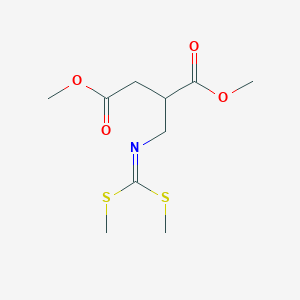
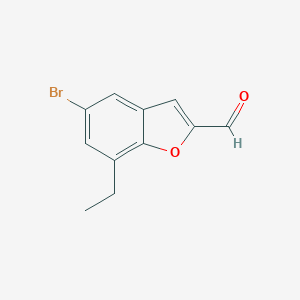
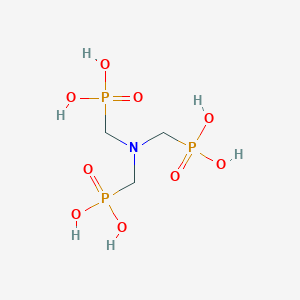
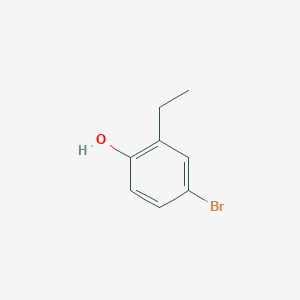
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)